N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
Introduce the phenylthio group through a nucleophilic substitution reaction.
Use thiophenol (C₆H₅SH) with an appropriate leaving group.
Amide Formation
Final step involves coupling the oxadiazole derivative with the phenylthio compound.
Use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound might involve similar steps but scaled up for batch processing. The choice of reagents and catalysts would be optimized for cost and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide, a multi-step synthetic route is required. The starting materials are often commercially available or can be prepared through standard organic synthesis techniques.
Synthesis of Pyrrole Derivative
Start with the methylation of pyrrole.
Use methyl iodide (CH₃I) and a strong base like potassium carbonate (K₂CO₃).
Formation of Oxadiazole Ring
React the methylated pyrrole with hydrazine hydrate and formyl acetate.
Cyclization of the intermediate yields the oxadiazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylthio group could undergo oxidation to form sulfoxides or sulfones.
Reduction: : The amide bond can be reduced to the corresponding amine.
Substitution: : The pyrrole and oxadiazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).
Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Employ electrophiles such as bromine (Br₂) for substitution reactions.
Major Products
Oxidation: : Formation of phenylsulfoxide or phenylsulfone derivatives.
Reduction: : Conversion of the amide group to an amine.
Substitution: : Introduction of halogen atoms on the aromatic rings.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide has significant potential in several scientific disciplines:
Chemistry: : As a building block for more complex molecules.
Medicine: : Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: : Used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It can bind to specific proteins or enzymes, modulating their activity. The oxadiazole ring is known for its ability to engage in hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include those with pyrrole, oxadiazole, and phenylthio groups but with different substituents or linkages. Some examples are:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)propanamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenoxy)propanamide
These analogs help in understanding the structure-activity relationship, highlighting the uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide in terms of its biological and chemical properties.
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that integrates a pyrrole ring, an oxadiazole moiety, and a phenylthio group. This unique structural combination suggests potential biological activity across various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Pyrrole Ring : Known for its role in various biological activities.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
- Phenylthio Group : Enhances lipophilicity and may influence the interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Receptor Binding : The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes involved in key metabolic pathways.
Research indicates that compounds with similar structures often exhibit significant interactions with proteins involved in disease processes, suggesting that this compound may have similar potential.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrole and oxadiazole exhibit broad-spectrum antimicrobial activity. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A recent study noted superior antibacterial activity against Acinetobacter baumannii, a pathogen known for its antibiotic resistance .
Anticancer Potential
The oxadiazole moiety is linked to anticancer properties:
- Cytotoxicity Studies : Preliminary investigations suggest that compounds containing oxadiazole rings can induce apoptosis in cancer cell lines. Specific IC50 values indicate potent activity against various cancer types .
Antitubercular Activity
Research has indicated that certain pyrrole derivatives demonstrate antitubercular effects:
- Structure–Activity Relationship (SAR) : Variations in substituents on the pyrrole ring can enhance antitubercular efficacy. For example, modifications leading to increased hydrophobicity have been associated with improved activity against Mycobacterium tuberculosis .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrrole-derived compounds against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications led to enhanced antibacterial properties, particularly for compounds featuring the oxadiazole ring .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | < 2 | A. baumannii |
Compound B | 4 | S. aureus |
Compound C | 8 | E. coli |
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of N-(substituted) oxadiazoles on various cancer cell lines. The results highlighted significant cytotoxicity with IC50 values ranging from 5 nM to 20 nM for different derivatives .
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
Compound D | 10 | HeLa |
Compound E | 15 | MCF7 |
Compound F | 12 | A549 |
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-10-5-8-14(21)17-19-16(23-20-17)12-18-15(22)9-11-24-13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKSWJRAUUGMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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